molecular formula C16H21N3OS B2594713 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391866-07-2

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2594713
CAS No.: 391866-07-2
M. Wt: 303.42
InChI Key: VLPTUWSYYVYHOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide and its derivatives involves several steps. For instance, new N-Mannich bases of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thiones and S-substituted and N-substituted 5-(1-adamantyl)-4-methyl or phenyl-1,2,4-triazole-3-thiols were synthesized .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to a variety of products. For example, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines yielded the corresponding N-Mannich bases .

Scientific Research Applications

Non-covalent Interactions

Research on adamantane-1,3,4-thiadiazole hybrids revealed insights into the nature of non-covalent interactions. These studies utilized crystallography and quantum theory of atoms-in-molecules (QTAIM) analysis to characterize intra- and intermolecular interactions, showing significant roles in stabilizing crystal structures through N–H⋯N hydrogen bonds among other interactions (El-Emam et al., 2020).

Antiviral and Antimicrobial Activity

Adamantane-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiviral and antimicrobial activities. Notably, microwave-assisted synthesis yielded compounds with anti-influenza virus activity, displaying significant inhibitory effects and acting as potential fusion inhibitors by preventing viral hemagglutinin conformational change at low pH (Göktaş et al., 2012). Moreover, some derivatives exhibited antimicrobial and anti-inflammatory activities, showing promise against a range of bacteria and fungi (Kadi et al., 2007).

Anti-tuberculosis Agents

A 'green' synthesis approach led to the development of adamantyl-imidazolo-thiadiazoles with potent anti-tuberculosis activity, targeting the sterol 14α-demethylase (CYP51). These compounds showed promising inhibitory activity against Mycobacterium tuberculosis, suggesting a new avenue for TB treatment (Anusha et al., 2015).

Anti-cancer Activity

Adamantane scaffold containing 1,3,4-thiadiazole derivatives were synthesized and assessed for their anti-proliferative activity against cancer cell lines. These compounds were found to regulate apoptosis-related genes, showing potential as cancer therapeutics (Wassel et al., 2021). Additionally, a series of adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles demonstrated antiproliferative activity against various human cell lines, highlighting the therapeutic potential of these derivatives (Khan et al., 2010).

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c20-13(12-1-2-12)17-15-19-18-14(21-15)16-6-9-3-10(7-16)5-11(4-9)8-16/h9-12H,1-8H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPTUWSYYVYHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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